molecular formula C9H13ClN2S B2457969 2-(Benzylsulfanyl)ethanimidamide hydrochloride CAS No. 10378-68-4

2-(Benzylsulfanyl)ethanimidamide hydrochloride

Cat. No.: B2457969
CAS No.: 10378-68-4
M. Wt: 216.73
InChI Key: KRIVXXPWXVCYSM-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C₉H₁₃ClN₂S and a molecular weight of 216.73 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)ethanimidamide hydrochloride typically involves the reaction of benzyl mercaptan with ethyl isothiocyanate, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Commonly used solvents include ethanol or methanol

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:

    Continuous flow reactors: To maintain consistent reaction conditions

    Purification steps: Such as recrystallization or chromatography to achieve high purity

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)ethanimidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones

    Reduction: The compound can be reduced to form corresponding amines

    Substitution: The benzyl group can be substituted with other functional groups

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions

    Reducing agents: Lithium aluminum hydride or sodium borohydride for reduction reactions

    Substitution reactions: Often involve nucleophiles such as amines or alcohols

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

2-(Benzylsulfanyl)ethanimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Explored for its potential therapeutic applications, particularly in drug development

    Industry: Utilized in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylthio)ethanamine hydrochloride
  • 2-(Phenylsulfanyl)ethanimidamide hydrochloride
  • 2-(Methylsulfanyl)ethanimidamide hydrochloride

Uniqueness

2-(Benzylsulfanyl)ethanimidamide hydrochloride is unique due to its specific structural features, such as the benzylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-benzylsulfanylethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S.ClH/c10-9(11)7-12-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIVXXPWXVCYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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